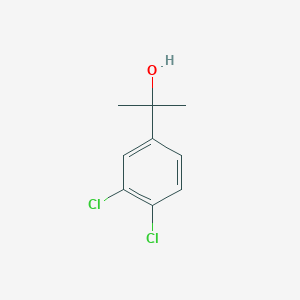

2-(3,4-dichlorophenyl)propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

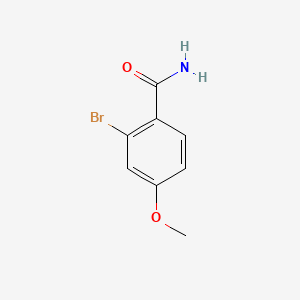

Descripción

Synthesis Analysis

The synthesis of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” has been reported in the literature. For instance, a series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were synthesized by conventional techniques as well as ultrasound irradiation . Another study reported the synthesis of N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidine-1-yl]acetamide .Molecular Structure Analysis

The molecular structure of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” has been investigated using density functional method (DFT) by using 6-31++G (d, p) as basis set in B3LYP method . The optimized stable structure vibration frequencies were recorded at the same level of theory .Chemical Reactions Analysis

The chemical reactions involving compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” have been studied. For example, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” have been reported. For instance, 2-(3,4-Dichlorophenyl)cyclopentanone has a molecular formula of C11H10Cl2O, an average mass of 229.102 Da, and a monoisotopic mass of 228.010864 Da .Aplicaciones Científicas De Investigación

Solubility Studies

The solubility of compounds related to 2-(3,4-Dichlorophenyl)-2-propanol has been a subject of interest in various studies. For example, the solubility of 4-(3,4-dichlorophenyl)-1-tetralone in multiple alcohols was measured using a laser technique. This research is significant for understanding the solubility characteristics of similar compounds, which can be essential in their purification processes (Wang, Li, & Li, 2008). Similarly, the solubility of the same compound in various organic solvents was also studied, providing valuable data for its production process (Li, Li, & Wang, 2007).

Photodechlorination Research

In the field of environmental chemistry, the photodechlorination of compounds like 2-(3,4-Dichlorophenyl)-2-propanol has been researched. One study focused on the photodechlorination of 2,3- and 3,4-dichlorobiphenyl in 2-propanol, providing insights into the processes that can break down such compounds in environmental settings (Nishiwaki, Shinoda, Anda, & Hida, 1982).

Synthesis and Labelling

The synthesis of related compounds has been explored for their potential use in pharmaceutical research. For instance, the synthesis of tritium-labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, a potential antidepressant, was developed for drug metabolism and disposition studies (Hill & Wisowaty, 1990).

Fungicidal Activity and QSAR

In the realm of agriculture, the synthesis and fungicidal activity of compounds related to 2-(3,4-Dichlorophenyl)-2-propanol have been studied. A series of alkyl and arylalkyl ethers of 2-(2, 4-dichlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propanol were synthesized and tested against common pathogens, contributing to the development of effective fungicides (Arnoldi et al., 2000).

Copolymer Research

In materials science, the copolymerization of compounds containing dichlorophenyl groups has been investigated. For example, electrophilic trisubstituted ethylenes, including 3,4-dichlorophenyl derivatives, were copolymerized with styrene, leading to polymers with high glass transition temperatures and potential applications in advanced materials (Kim et al., 1999).

Mecanismo De Acción

The mechanism of action of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” has been studied in the context of toxicity. For instance, the toxic mechanism of diuron, 3,4-dichloroaniline (DCA) and 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), was evaluated using Caenorhabditis elegans (C. elegans) in the L1 larval stage .

Safety and Hazards

The safety and hazards of compounds similar to “2-(3,4-Dichlorophenyl)-2-propanol” have been documented. For instance, 2,4-Dichlorophenol is classified as Acute toxicity (oral), Category 4, H302; Acute toxicity, Inhalation (Category 4), H332; Skin corrosion (Category 1A), H314; Serious eye damage (Category 1), H318; Short-term (acute) aquatic hazard (Category 3), H402 .

Propiedades

IUPAC Name |

2-(3,4-dichlorophenyl)propan-2-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Cl2O/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5,12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEMRBIYRSLQRSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-{[(2,3-dimethylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2498762.png)

![1-(Chloromethyl)-3-(2-phenylethyl)bicyclo[1.1.1]pentane](/img/structure/B2498769.png)

![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2498770.png)

![2-(2-ethyl-1,3-thiazol-4-yl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B2498771.png)

![{[(furan-2-yl)methyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2498772.png)

![(E)-N-[2-(3-chlorophenyl)ethyl]-2-cyano-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B2498775.png)